![molecular formula C26H21N3O5S B2772987 N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 923680-75-5](/img/structure/B2772987.png)
N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Description
N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a useful research compound. Its molecular formula is C26H21N3O5S and its molecular weight is 487.53. The purity is usually 95%.
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Biological Activity
N-(4-(1H-benzo[d]imidazol-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and molecular biology. The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C26H21N3O5S, with a molecular weight of 487.53 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C26H21N3O5S |
Molecular Weight | 487.53 g/mol |
Purity | ≥ 95% |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the benzimidazole structure. These compounds often act as DNA minor groove binders, modulating biological functions through interactions with DNA and various enzymes involved in cell proliferation.
- Mechanism of Action : The compound may inhibit human topoisomerase I (Hu Topo I), which is crucial for DNA replication and transcription. This inhibition can lead to cell cycle arrest and ultimately apoptosis in cancer cells .
- Cell Line Studies : In vitro studies have demonstrated that derivatives of benzimidazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were tested against the National Cancer Institute's 60 human cancer cell line panel, showing promising results with low GI50 values .
- Case Study : A specific derivative demonstrated an IC50 value comparable to established chemotherapeutics like camptothecin, indicating strong potential for development as an anticancer agent .
Other Biological Activities
Beyond anticancer effects, benzimidazole derivatives are also noted for their antimicrobial , antiviral , and anti-inflammatory properties:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
- Antiviral Effects : Some studies suggest potential in inhibiting viral replication mechanisms.
- Anti-inflammatory Properties : The modulation of inflammatory pathways has also been observed in related compounds, making them candidates for treating inflammatory diseases.
Research Findings
Research has consistently shown that modifications to the benzimidazole core can enhance biological activity. For example:
- Substituents on the phenyl ring significantly influence binding affinity and biological efficacy.
- The length and nature of alkyl chains attached to the core can alter solubility and bioavailability.
Properties
IUPAC Name |
N-[4-(benzimidazol-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O5S/c1-28(14-6-11-24(30)29-16-27-22-9-4-5-10-23(22)29)35(33,34)17-12-13-20-21(15-17)26(32)19-8-3-2-7-18(19)25(20)31/h2-5,7-10,12-13,15-16H,6,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEQCTKXIVHVOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1C=NC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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